molecular formula C8H8N2O4 B3406241 2-Amino-4-methylpyridine-3,5-dicarboxylic acid CAS No. 2602564-61-2

2-Amino-4-methylpyridine-3,5-dicarboxylic acid

Cat. No. B3406241
CAS RN: 2602564-61-2
M. Wt: 196.16
InChI Key: QLAGUGGSMCKQGX-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyridine-3,5-dicarboxylic acid is a chemical compound with the CAS Number: 2602564-61-2 . It has a molecular weight of 196.16 and is a solid in its physical form . It is known to act as a ligand and forms methoxo-bridged copper (II) complexes .


Molecular Structure Analysis

The InChI Code for 2-Amino-4-methylpyridine-3,5-dicarboxylic acid is 1S/C8H8N2O4/c1-3-4 (7 (11)12)2-10-6 (9)5 (3)8 (13)14/h2H,1H3, (H2,9,10) (H,11,12) (H,13,14) . Unfortunately, the search results do not provide a detailed molecular structure analysis for this compound.


Physical And Chemical Properties Analysis

As mentioned earlier, 2-Amino-4-methylpyridine-3,5-dicarboxylic acid is a solid . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.

Mechanism of Action

2-Amino-4-methylpyridine inhibits the activity of inducible NO synthase isolated from mouse RAW 264.7 cells in vitro .

properties

IUPAC Name

2-amino-4-methylpyridine-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-3-4(7(11)12)2-10-6(9)5(3)8(13)14/h2H,1H3,(H2,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAGUGGSMCKQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylpyridine-3,5-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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